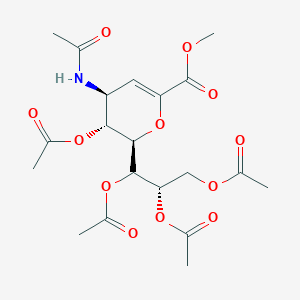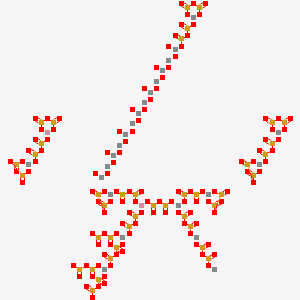
4-Methylumbelliferyl b-D-cellotrioside
Overview
Description
4-Methylumbelliferyl β-D-cellotrioside is a compound used in biochemical research, particularly in studies involving glycosaminoglycans, cellulases, and other enzymes. It is notable for its role in synthesizing novel oligosaccharides and studying enzyme kinetics.
Synthesis Analysis
- The synthesis of 4-Methylumbelliferyl β-D-cellotrioside derivatives has been explored in various studies. For example, Huang (2009) describes the synthesis and stability of 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, a derivative of 4-Methylumbelliferyl β-D-cellotrioside (Huang, 2009).
Molecular Structure Analysis
- The molecular structure of 4-Methylumbelliferyl β-D-cellotrioside and its derivatives has been analyzed in various studies, including mass spectrometric analysis and carbohydrate composition analysis (Shibata et al., 1995).
Chemical Reactions and Properties
- Various studies have investigated the chemical reactions and properties of 4-Methylumbelliferyl β-D-cellotrioside. For example, Honda et al. (1999) studied the hydrolysis of 4-Methylumbelliferyl β-chitotrioside by chitosanase (Honda et al., 1999).
Physical Properties Analysis
- The physical properties of 4-Methylumbelliferyl β-D-cellotrioside and its derivatives, including solubility and stability, are crucial for its use in various biochemical assays. Huang's study on the stability of 4-methylumbelliferyl derivatives provides insights into these properties (Huang, 2009).
Chemical Properties Analysis
- The chemical properties, such as reactivity and interaction with enzymes, are key aspects of 4-Methylumbelliferyl β-D-cellotrioside. The study by Honda et al. (1999) on the enzymatic hydrolysis of its derivatives highlights these properties (Honda et al., 1999).
Scientific Research Applications
Differentiation of Cellulase Components : 4-Methylumbelliferyl β-D-cellotrioside is used to differentiate exo-cellobiohydrolase, endocellulase, and β-glucosidase activities in crude cellulase from Trichoderma reesei. This is achieved through spectrophotometric or fluorimetric assays, allowing for simple detection and quantitative measurements (van Tilbeurgh & Claeyssens, 1985).
Fluorometric Assay for Cellulase Measurement : A fluorometric assay using 4,6-O-benzylidene-4-methylumbelliferyl-β-cellotrioside (BzMUG3) is described for measuring cellulase (endo-1,4-β-glucanase) activity. This assay can be used both quantitatively and qualitatively, particularly valuable in the biofuel industry and metagenomics research (Mangan et al., 2014).
Study of Cellulolytic Enzymes : Research using 4-Methylumbelliferyl glycosides from cello-oligosaccharides has shown the lack of specificity for terminal cellobiosyl groups by a cellobiohydrolase from Trichoderma reesei. This helps in understanding different reaction patterns of cellulase enzymes when acting on various substrates (van Tilbeurgh, Claeyssens, & de Bruyne, 1982).
Measurement of Fungal Presence and Activity in Soil : 4-Methylumbelliferyl-labelled enzyme substrates, including 4-Methylumbelliferyl β-D-cellotrioside, are used to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).
Transglycosylation Activity Studies : Studies on the transglycosylation activity of cellobiohydrolase I from Trichoderma longibrachiatum using 4-methylumbelliferyl β-D-cellobioside have demonstrated the enzyme's ability to catalyze transglycosylation, furthering our understanding of cellulase enzyme mechanics (Gusakov et al., 1991).
Safety And Hazards
The safety data sheet for 4-Methylumbelliferyl β-D-cellotrioside indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard7. However, it should be handled with care, and contact with eyes and skin should be avoided7.
Future Directions
The use of 4-Methylumbelliferyl β-D-cellotrioside in research, particularly in the study of cellulase enzymes, suggests potential for further exploration in this area. However, specific future directions are not indicated in the sources I found.
properties
IUPAC Name |
7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBJHCTIBQLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858115 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |
CAS RN |
84325-18-8 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)






![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)